molecular formula C10H16N4 B15278854 2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B15278854
M. Wt: 192.26 g/mol
InChI Key: XLJBKLHAQGSTGJ-UHFFFAOYSA-N
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Description

2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with a suitable pyrimidine derivative under acidic or basic conditions to form the triazolo-pyrimidine ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific cyclobutyl and methyl substitutions, which may confer distinct chemical and biological properties compared to other similar compounds. These unique features make it a valuable scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

2-cyclobutyl-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H16N4/c1-7-5-6-14-10(11-7)12-9(13-14)8-3-2-4-8/h7-8H,2-6H2,1H3,(H,11,12,13)

InChI Key

XLJBKLHAQGSTGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=NC(=N2)C3CCC3)N1

Origin of Product

United States

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